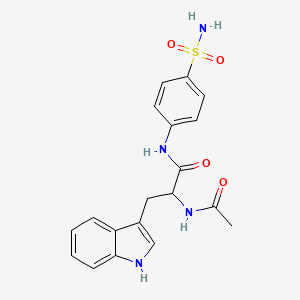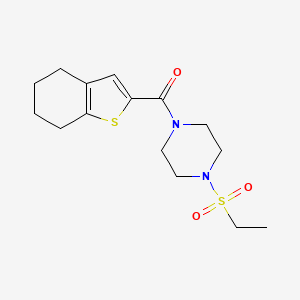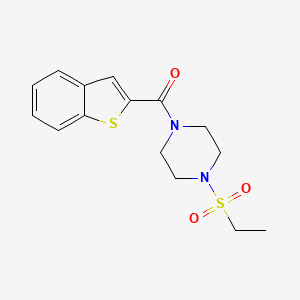
2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide, also known as IND-24, is a synthetic compound that belongs to the class of indole-based molecules. The compound has been extensively studied for its potential as an anticancer agent.
作用机制
The exact mechanism of action of 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide is not fully understood. However, several studies have suggested that 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide targets various signaling pathways involved in cancer development and progression. For example, 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide has been shown to inhibit the Akt/mTOR pathway, which is known to play a critical role in cell proliferation and survival. In addition, 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide has been shown to downregulate the expression of several oncogenic proteins, including c-Myc, cyclin D1, and survivin.
Biochemical and Physiological Effects
2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide has been shown to exhibit several biochemical and physiological effects in cancer cells. For example, 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide has been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis. Furthermore, 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
实验室实验的优点和局限性
One of the main advantages of using 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide in lab experiments is its potent antiproliferative activity against a variety of cancer cell lines. In addition, 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide has been shown to exhibit low toxicity in normal cells, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of using 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.
未来方向
Several future directions for the development of 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide as an anticancer agent can be identified. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the efficacy of 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide in combination with other anticancer agents, such as chemotherapy and radiation therapy. Furthermore, future studies should focus on elucidating the exact mechanism of action of 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide and identifying potential biomarkers for patient selection and monitoring. Finally, clinical trials should be conducted to evaluate the safety and efficacy of 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide in cancer patients.
合成方法
The synthesis of 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide involves the reaction of 3-(1H-indol-3-yl)propanoic acid with 4-aminobenzenesulfonamide in the presence of acetic anhydride. The resulting compound is then treated with acetic acid and acetic anhydride to yield 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide. The yield of the synthesis process is reported to be around 40%.
科学研究应用
2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide has been extensively studied for its potential as an anticancer agent. Several studies have demonstrated that 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide exhibits potent antiproliferative activity against a variety of cancer cell lines, including breast, prostate, lung, and colon cancer cells. In addition, 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models.
属性
IUPAC Name |
2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-12(24)22-18(10-13-11-21-17-5-3-2-4-16(13)17)19(25)23-14-6-8-15(9-7-14)28(20,26)27/h2-9,11,18,21H,10H2,1H3,(H,22,24)(H,23,25)(H2,20,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVHXODOXBIMEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-[6-(trifluoromethyl)pyridin-3-yl]ethanediamide](/img/structure/B7543007.png)

![4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide](/img/structure/B7543011.png)

![N-cyclopropyl-1-[2-(2H-indazol-3-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7543026.png)
![N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7543035.png)




![4-N-[3-(thiophene-2-carbonylamino)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543065.png)
![1-[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]-2-(3-methylindol-1-yl)ethanone](/img/structure/B7543084.png)
![4-N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543095.png)
![3,11-Bis(4-fluorophenyl)-15-methyl-2,4,10,12-tetraoxadispiro[5.1.58.36]hexadecan-7-one](/img/structure/B7543099.png)